Cas no 1428110-70-6 (2,4-dichloro-N-(6-methoxypyridin-3-yl)pyridine-3-sulfonamide)

2,4-Dichloro-N-(6-methoxypyridin-3-yl)pyridine-3-sulfonamide is a sulfonamide derivative characterized by its dichloropyridine and methoxypyridine moieties. This compound exhibits notable reactivity due to the electron-withdrawing effects of the chlorine substituents and the electron-donating methoxy group, making it a versatile intermediate in organic synthesis. Its structural features suggest potential utility in the development of agrochemicals or pharmaceuticals, particularly as a scaffold for sulfonamide-based active ingredients. The compound's stability and selective functionalization sites allow for further derivatization, enabling tailored modifications for specific applications. Its purity and well-defined molecular structure ensure reproducibility in research and industrial processes.
2,4-dichloro-N-(6-methoxypyridin-3-yl)pyridine-3-sulfonamide structure
1428110-70-6 structure
商品名:2,4-dichloro-N-(6-methoxypyridin-3-yl)pyridine-3-sulfonamide
CAS番号:1428110-70-6
MF:C11H9Cl2N3O3S
メガワット:334.178458929062
CID:6567333
PubChem ID:71905555

2,4-dichloro-N-(6-methoxypyridin-3-yl)pyridine-3-sulfonamide 化学的及び物理的性質

名前と識別子

    • Z1556992211
    • AKOS033425412
    • 2,4-dichloro-N-(6-methoxypyridin-3-yl)pyridine-3-sulfonamide
    • EN300-26589135
    • 1428110-70-6
    • インチ: 1S/C11H9Cl2N3O3S/c1-19-9-3-2-7(6-15-9)16-20(17,18)10-8(12)4-5-14-11(10)13/h2-6,16H,1H3
    • InChIKey: ZHSWRTSVWNWKBQ-UHFFFAOYSA-N
    • ほほえんだ: ClC1C=CN=C(C=1S(NC1C=NC(=CC=1)OC)(=O)=O)Cl

計算された属性

  • せいみつぶんしりょう: 332.9741677g/mol
  • どういたいしつりょう: 332.9741677g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 20
  • 回転可能化学結合数: 4
  • 複雑さ: 418
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 89.6Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.2

2,4-dichloro-N-(6-methoxypyridin-3-yl)pyridine-3-sulfonamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-26589135-0.05g
2,4-dichloro-N-(6-methoxypyridin-3-yl)pyridine-3-sulfonamide
1428110-70-6 95.0%
0.05g
$212.0 2025-03-20

2,4-dichloro-N-(6-methoxypyridin-3-yl)pyridine-3-sulfonamide 関連文献

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2,4-dichloro-N-(6-methoxypyridin-3-yl)pyridine-3-sulfonamideに関する追加情報

Professional Introduction to 2,4-dichloro-N-(6-methoxypyridin-3-yl)pyridine-3-sulfonamide (CAS No. 1428110-70-6)

2,4-dichloro-N-(6-methoxypyridin-3-yl)pyridine-3-sulfonamide, identified by the Chemical Abstracts Service Number (CAS No. 1428110-70-6), is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the class of pyridine derivatives, which are widely recognized for their diverse biological activities and potential therapeutic applications. The molecular structure of this compound incorporates multiple functional groups, including chloro substituents and a sulfonamide moiety, which contribute to its unique chemical properties and reactivity.

The sulfonamide group in 2,4-dichloro-N-(6-methoxypyridin-3-yl)pyridine-3-sulfonamide is particularly noteworthy, as sulfonamides are well-documented for their antimicrobial and anti-inflammatory properties. The presence of this group enhances the compound's ability to interact with biological targets, making it a promising candidate for drug development. Furthermore, the chloro substituents at the 2nd and 4th positions of the pyridine ring introduce electrophilic centers, which can participate in various chemical reactions such as nucleophilic substitution and metal coordination, thereby expanding its synthetic utility.

The 6-methoxypyridin-3-yl moiety in the name of this compound is another critical feature that influences its biological activity. Pyridine derivatives with methoxy groups have been extensively studied for their role in modulating enzyme inhibition and receptor binding. In particular, the methoxy group at the 6th position can enhance the lipophilicity of the molecule, improving its membrane permeability and bioavailability. This structural characteristic makes 2,4-dichloro-N-(6-methoxypyridin-3-yl)pyridine-3-sulfonamide a versatile scaffold for designing novel pharmacophores.

Recent advancements in computational chemistry and molecular modeling have highlighted the potential of 2,4-dichloro-N-(6-methoxypyridin-3-yl)pyridine-3-sulfonamide as a lead compound for developing targeted therapies. Studies have demonstrated that this compound can interact with various protein targets, including kinases and transcription factors, which are implicated in numerous diseases such as cancer and inflammatory disorders. The ability of this molecule to bind to these targets with high affinity suggests its utility in designing small-molecule inhibitors.

In the realm of drug discovery, 2,4-dichloro-N-(6-methoxypyridin-3-yl)pyridine-3-sulfonamide has been explored as a precursor for synthesizing more complex derivatives with enhanced pharmacological properties. Researchers have leveraged its structural framework to develop molecules that exhibit improved selectivity and reduced toxicity. For instance, modifications to the chloro substituents or the sulfonamide group have led to compounds with enhanced binding affinity to specific enzymes or receptors.

The pyridine core of this compound is particularly valuable in medicinal chemistry due to its prevalence in biologically active molecules. Pyridine derivatives are known for their ability to modulate various biological pathways, making them attractive for therapeutic applications. The specific arrangement of functional groups in 2,4-dichloro-N-(6-methoxypyridin-3-yl)pyridine-3-sulfonamide allows it to interact with biological targets in a highly specific manner, which is crucial for developing effective drugs.

Current research in this area is focused on optimizing the synthetic routes for producing 2,4-dichloro-N-(6-methoxypyridin-3-yl)pyridine-3-sulfonamide with high yield and purity. Advances in green chemistry principles have also been applied to develop more sustainable methods for synthesizing this compound. These efforts are essential for ensuring that future clinical trials can be conducted using high-quality starting materials.

The potential applications of 2,4-dichloro-N-(6-methoxypyridin-3-yl)pyridine-3-sulfonamide extend beyond traditional pharmaceuticals. Its unique chemical properties make it a valuable tool for research in agrochemicals and material science. For example, derivatives of this compound have shown promise as intermediates in the synthesis of novel pesticides or as components in advanced materials with tailored electronic properties.

As our understanding of molecular interactions continues to evolve, so does the potential of compounds like 2,4-dichloro-N-(6-methoxypyridin-3-yl)pyridine-3-sulfonamide. Ongoing studies are exploring new ways to harness its biological activity through structural modifications or combination therapies. These efforts are part of a broader trend toward precision medicine, where drugs are tailored to individual patients based on their genetic profiles and disease characteristics.

In conclusion, 2,4-dichloro-N-(6-methoxypyridin-3-yl)pyridine-3-sulfonamide (CAS No. 1428110-70...

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